molecular formula C6H3BrN4O2 B13505179 2-Azido-4-bromo-1-nitrobenzene

2-Azido-4-bromo-1-nitrobenzene

Cat. No.: B13505179
M. Wt: 243.02 g/mol
InChI Key: KPDFJFUOWQWDPT-UHFFFAOYSA-N
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Description

2-Azido-4-bromo-1-nitrobenzene is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of an azido group (-N₃), a bromine atom, and a nitro group (-NO₂) attached to a benzene ring

Preparation Methods

The synthesis of 2-Azido-4-bromo-1-nitrobenzene typically involves a multi-step process. One common method includes the nitration of bromobenzene to form 4-bromo-1-nitrobenzene, followed by the introduction of the azido group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid. The azido group can be introduced through a substitution reaction using sodium azide in the presence of a suitable solvent .

Chemical Reactions Analysis

2-Azido-4-bromo-1-nitrobenzene undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or by using metal hydrides.

    Substitution: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

Scientific Research Applications

2-Azido-4-bromo-1-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a precursor for the preparation of other functionalized aromatic compounds.

    Biology: The azido group is often used in bioorthogonal chemistry for labeling and tracking biomolecules in biological systems.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Azido-4-bromo-1-nitrobenzene is largely dependent on the specific reactions it undergoes. The azido group can participate in cycloaddition reactions, forming stable triazole rings. The nitro group, being an electron-withdrawing group, can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic substitution reactions .

Comparison with Similar Compounds

2-Azido-4-bromo-1-nitrobenzene can be compared with other similar compounds such as:

    2-Azido-4-chloro-1-nitrobenzene: Similar in structure but with a chlorine atom instead of bromine.

    2-Azido-4-fluoro-1-nitrobenzene: Contains a fluorine atom instead of bromine.

    2-Azido-4-iodo-1-nitrobenzene: Contains an iodine atom instead of bromine.

These compounds share similar reactivity patterns but differ in their physical properties and specific applications due to the different halogen atoms attached to the benzene ring .

Properties

IUPAC Name

2-azido-4-bromo-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN4O2/c7-4-1-2-6(11(12)13)5(3-4)9-10-8/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDFJFUOWQWDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N=[N+]=[N-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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